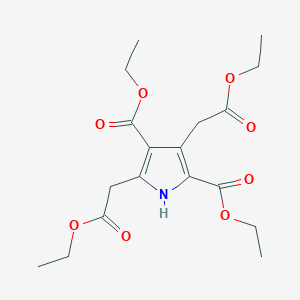
diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate
Description
Diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Propriétés
Numéro CAS |
7467-83-6 |
|---|---|
Formule moléculaire |
C18H25NO8 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
diethyl 3,5-bis(2-ethoxy-2-oxoethyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C18H25NO8/c1-5-24-13(20)9-11-15(17(22)26-7-3)12(10-14(21)25-6-2)19-16(11)18(23)27-8-4/h19H,5-10H2,1-4H3 |
Clé InChI |
JGZKATZTZSXCNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(NC(=C1C(=O)OCC)CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of pyrrole derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the pyrrole ring attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the ester groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3,5-bis(methoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate
- Diethyl 3,5-bis(acetoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate
Uniqueness
Diethyl 3,5-bis(ethoxycarbonylmethyl)-1H-pyrrole-2,4-dicarboxylate is unique due to its specific ester functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


